4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride
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Overview
Description
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is a compound of significant interest in various fields of scientific research. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of amino and hydrazino groups in its structure makes it a valuable intermediate for the synthesis of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride typically involves the reaction of 3-amino-5-hydrazinopyrazole with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex compounds .
Scientific Research Applications
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride involves its interaction with specific molecular targets. The amino and hydrazino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-hydrazinopyrazole: A closely related compound with similar reactivity and applications.
5-Amino-1,3-dimethylpyrazole: Another similar compound used in the synthesis of heterocyclic systems.
Uniqueness
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is unique due to the presence of both amino and hydrazino groups, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable salts, such as the dihydrochloride, enhances its solubility and stability, making it suitable for a wide range of research and industrial applications .
Properties
CAS No. |
184173-45-3 |
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Molecular Formula |
C5H11N5 |
Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-hydrazinyl-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C5H11N5/c1-3-4(6)5(8-7)10(2)9-3/h8H,6-7H2,1-2H3 |
InChI Key |
CMYXTZPTHYRATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)NN)C |
Origin of Product |
United States |
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